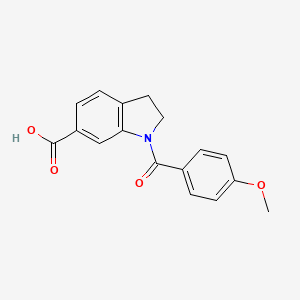
1-(4-甲氧基苯甲酰)-6-吲哚羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is an organic compound that features a benzoyl group substituted with a methoxy group and a carboxylic acid attached to an indole ring
科学研究应用
1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The compound also contains a methoxybenzoyl group, which could potentially influence its biological activity. For example, 4-Methoxybenzoic acid has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
生化分析
Biochemical Properties
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules in the body. For instance, it might bind to certain enzymes and alter their activity, leading to changes in biochemical reactions . The nature of these interactions would depend on the specific structure and properties of the compound.
Cellular Effects
The effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid on cells and cellular processes would likely be diverse and complex. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the concentration of the compound and the specific types of cells involved.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would involve its interactions with various biomolecules within the cell. It might bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific details of these interactions would depend on the structure and properties of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. These effects would likely be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely vary with different dosages. Lower dosages might have minimal effects, while higher dosages could potentially cause toxic or adverse effects . The specific effects would depend on the dosage and the specific animal model used.
Metabolic Pathways
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels . The specific details would depend on the structure and properties of the compound.
Transport and Distribution
Within cells and tissues, 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely be transported and distributed via specific transporters or binding proteins. It could potentially affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization could potentially affect its activity or function within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 2,3-dihydro-1H-indole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the indole ring.
Indole-3-carboxylic acid: Contains the indole ring but lacks the methoxybenzoyl group.
1-(4-Methoxyphenyl)-2,3-dihydro-1H-indole: Similar structure but without the carboxylic acid group.
Uniqueness
1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is unique due to the combination of the methoxybenzoyl group, indole ring, and carboxylic acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNZBBXERLOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
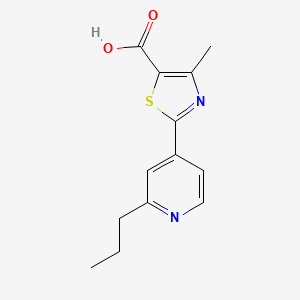
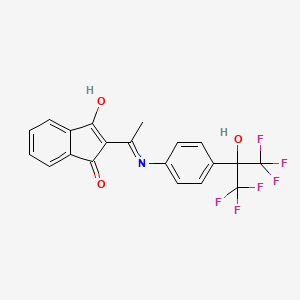
![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)
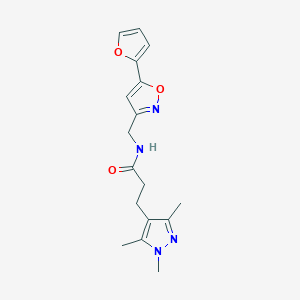
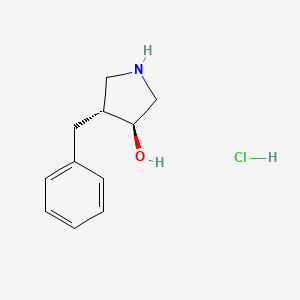
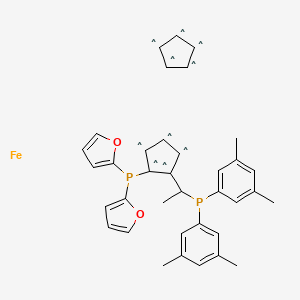
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)
![3-(2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
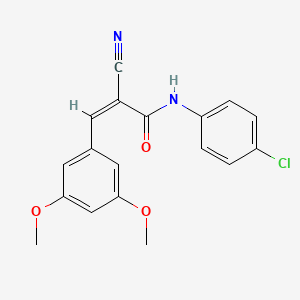
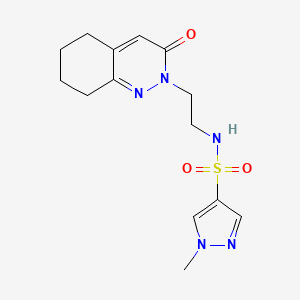
![N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide](/img/structure/B2543855.png)
